NR2B Subunit Selectivity: Eliprodil vs. Ifenprodil vs. Non-Selective NMDA Antagonists
In a head-to-head comparison using rat NR1A/NR2B and NR1A/NR2A receptors expressed in Xenopus oocytes, Eliprodil antagonized NMDA-induced currents at NR1A/NR2B receptors with an IC50 of 3.0 μM, compared to Ifenprodil's IC50 of 0.27 μM. Neither compound showed meaningful antagonism at NR1A/NR2A receptors (IC50 > 100 μM). By contrast, non-subtype-selective NMDA channel blockers such as dizocilpine and memantine were equally potent at both receptor subtypes [1]. This NR2B-selective profile distinguishes Eliprodil and Ifenprodil from broad-spectrum NMDA antagonists and has been correlated with a more favorable side effect profile in preclinical and clinical studies [2].
| Evidence Dimension | NR1A/NR2B receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 3.0 μM |
| Comparator Or Baseline | Ifenprodil: 0.27 μM; Dizocilpine/Memantine: equally potent at NR1A/NR2A and NR1A/NR2B |
| Quantified Difference | Ifenprodil is approximately 11-fold more potent than Eliprodil at NR1A/NR2B; both show >33-fold selectivity over NR1A/NR2A (IC50 > 100 μM) |
| Conditions | Xenopus oocytes expressing heteromeric rat NR1A/NR2A or NR1A/NR2B receptors; NMDA-induced current measurement |
Why This Matters
Understanding the 11-fold potency difference is critical for dose selection and cross-study data interpretation; researchers cannot assume equipotency between these two structurally related NR2B antagonists.
- [1] Avenet P, Léonardon J, Besnard F, Graham D, Depoortere H, Scatton B. Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neurosci Lett. 1997;223(2):133-136. doi:10.1016/S0304-3940(97)13422-X View Source
- [2] Carter C, Avenet P, Benavides J, et al. Ifenprodil and SL 82.0715 are antagonists at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor. Eur J Pharmacol. 1989;164(3):611-612. View Source
